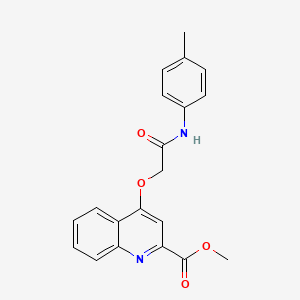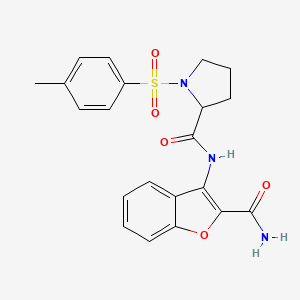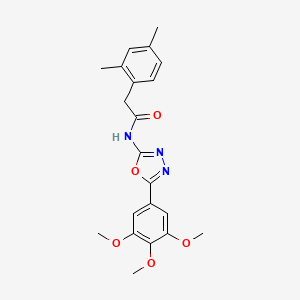![molecular formula C21H16N4O3S B2751337 4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309187-38-8](/img/structure/B2751337.png)
4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a phenyl group (a ring of six carbon atoms, often referred to as a benzene ring), a carbonyl group (a carbon atom double-bonded to an oxygen atom), and a piperazinone group (a six-membered ring with two nitrogen atoms and one carbonyl group). It’s worth noting that isoxazole derivatives have been found to exhibit anti-cancer activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, isoxazole derivatives have been synthesized via phosphine-catalyzed asymmetric γ-addition reactions of 5H-thiazol-4-ones and 5H-oxazol-4-ones .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
One area of application is in the synthesis of novel compounds with potential antimicrobial activities. For example, researchers have synthesized derivatives related to the core structure of 4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, demonstrating good or moderate activities against test microorganisms. Such studies indicate the compound's potential as a backbone for developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Apoptotic Agents
Another significant application is in the field of oncology, where derivatives of the compound have been synthesized and evaluated for cytotoxic activity on tumor cells. Some derivatives exhibited potent cytotoxic and antineoplastic activities, suggesting the compound's potential utility in designing new anticancer drugs (Byrappa et al., 2017).
Antiviral Activities
The compound also shows promise in the development of antiviral agents. Derivatives have been synthesized and evaluated for their biological activities, including antiviral effects against specific targets. This highlights the potential of the compound in contributing to the development of new therapeutic agents for viral infections (Reddy et al., 2013).
Pharmacological Evaluation
Pharmacological studies have also been conducted on derivatives of this compound, evaluating their potential as PPARpan agonists. Such studies contribute to understanding the compound's utility in regulating lipid metabolism, with implications for treating metabolic disorders (Guo et al., 2006).
Biological Activity Studies
Further research includes the synthesis and biological evaluation of novel derivatives, focusing on their antimicrobial and antiviral activities. These studies underscore the versatility of the compound as a scaffold for developing various biologically active agents, demonstrating broad-spectrum antimicrobial efficacy (Patel et al., 2012).
Eigenschaften
IUPAC Name |
4-(3-phenyl-2,1-benzoxazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-18-13-24(9-10-25(18)21-22-8-11-29-21)20(27)15-6-7-17-16(12-15)19(28-23-17)14-4-2-1-3-5-14/h1-8,11-12H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJOJTDAEWNMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)
![6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2751255.png)
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)
![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)


![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)
![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2751274.png)
![2-[4-(Trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2751276.png)
![8-chloro-2-[(3-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2751277.png)
